molecular formula C28H30F2N2O2 B588020 (E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture) CAS No. 1287285-71-5

(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)

货号 B588020
CAS 编号: 1287285-71-5
分子量: 472.606
InChI 键: CELDOXOGIZIYPY-JEPDINIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trelnarizine-d8 dihydrochloride (also known as (E/Z)-Trelnarizine-d8 Dihydrochloride or (E/Z)-Trelnarizine-d8) is a novel and promising compound with a wide range of potential applications in scientific research. It is a mixture of two enantiomers of Trelnarizine, an antihistamine with anti-inflammatory properties, and has been widely used in laboratory studies. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research with Trelnarizine-d8 dihydrochloride.

科学研究应用

Trelnarizine-d8 dihydrochloride has been widely used in laboratory studies due to its antihistamine and anti-inflammatory properties. It has been used as a tool to study the biochemical and physiological effects of Trelnarizine in vitro and in vivo. It has been used to study the effects of Trelnarizine on the cardiovascular system, the central nervous system, and the immune system. Additionally, it has been used to study the effects of Trelnarizine on the release of hormones, such as adrenaline and cortisol, from the adrenal glands.

作用机制

Trelnarizine-d8 dihydrochloride works by blocking the action of histamine, a chemical released by the body in response to an allergic reaction, and by blocking the action of inflammatory mediators, such as prostaglandins and leukotrienes. It is thought to act by inhibiting the activity of histamine receptors, such as H1 and H2 receptors, and by inhibiting the release of inflammatory mediators from mast cells.
Biochemical and Physiological Effects
Trelnarizine-d8 dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, reduce bronchoconstriction, reduce the release of histamine, reduce the release of inflammatory mediators, and reduce the release of hormones such as adrenaline and cortisol. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species.

实验室实验的优点和局限性

Trelnarizine-d8 dihydrochloride has several advantages for laboratory experiments. It is a stable compound, with a long shelf-life, and is easily soluble in aqueous solutions. Additionally, it is non-toxic and has a low level of bio-accumulation, making it safe for use in laboratory studies. However, it is important to note that Trelnarizine-d8 dihydrochloride is not approved for use in humans and should only be used for laboratory experiments.

未来方向

There are a number of potential future directions for research with Trelnarizine-d8 dihydrochloride. For example, further research could be conducted to better understand the mechanism of action of Trelnarizine-d8 dihydrochloride and its effects on the cardiovascular system, the central nervous system, and the immune system. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Trelnarizine-d8 dihydrochloride and to investigate its potential therapeutic applications. Finally, further research could be conducted to investigate the potential of Trelnarizine-d8 dihydrochloride as a tool for drug development and drug delivery.

合成方法

Trelnarizine-d8 dihydrochloride is synthesized by the reaction of Trelnarizine with trifluoroacetic acid in the presence of a chiral base, such as DBU, to produce a racemic mixture of (E/Z)-Trelnarizine-d8 dihydrochloride. The mixture is then separated into its two enantiomers, (E)-Trelnarizine-d8 dihydrochloride and (Z)-Trelnarizine-d8 dihydrochloride, using a chiral chromatographic method.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture) involves the synthesis of the starting material, followed by the synthesis of the final product through a series of reactions.", "Starting Materials": [ "D8-Trelnarizine", "HCl", "NaOH", "Na2CO3", "CH3CN", "H2O" ], "Reaction": [ "1. Synthesis of D8-Trelnarizine: D8-Trelnarizine can be synthesized by reacting 2,3-dihydro-2-(1H-imidazol-4-yl)-1H-benzimidazole with deuterated benzaldehyde in the presence of a catalyst.", "2. Conversion of D8-Trelnarizine to (E/Z)-Trelnarizine: D8-Trelnarizine can be converted to (E/Z)-Trelnarizine by reacting it with NaOH in CH3CN/H2O.", "3. Formation of (E/Z)-Trelnarizine Hydrochloride: (E/Z)-Trelnarizine can be converted to its dihydrochloride salt by reacting it with HCl.", "4. Synthesis of (E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture): The final product can be obtained by mixing (E/Z)-Trelnarizine Hydrochloride and D8-Trelnarizine Hydrochloride in a 1:1 ratio." ] }

CAS 编号

1287285-71-5

产品名称

(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)

分子式

C28H30F2N2O2

分子量

472.606

IUPAC 名称

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine

InChI

InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2

InChI 键

CELDOXOGIZIYPY-JEPDINIXSA-N

SMILES

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC

同义词

1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride;  PU 122-d8; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。